molecular formula C16H11F3N4O2 B2952169 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 1798617-93-2

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide

Cat. No. B2952169
CAS RN: 1798617-93-2
M. Wt: 348.285
InChI Key: XKUBERIWZXOCOU-UHFFFAOYSA-N
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Description

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced signaling .

Biochemical Pathways

The inhibition of sEH affects the EET metabolic pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes. Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound allows EETs to accumulate, enhancing their signaling and leading to various downstream effects .

Result of Action

The inhibition of sEH and the subsequent accumulation of EETs can lead to various molecular and cellular effects. EETs are known to have anti-inflammatory and vasodilatory effects, so the compound’s action could potentially lead to reduced inflammation and lower blood pressure . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and alter its effects

Advantages and Limitations for Lab Experiments

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its effects can be highly variable and dependent on factors such as dose, route of administration, and individual differences in metabolism and sensitivity. Additionally, this compound has limited selectivity for serotonin receptors, which can make it difficult to interpret its effects on specific neurotransmitter systems.

Future Directions

There are several future directions for research on 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for mood disorders and other psychiatric conditions. Further research is needed to better understand its mechanism of action and to develop more selective compounds that can target specific neurotransmitter systems. Additionally, this compound may have potential applications in the field of neuropharmacology, where it could be used to study the role of serotonin and other neurotransmitters in the regulation of mood, cognition, and behavior.

Synthesis Methods

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-(trifluoromethoxy)aniline with phenylacetyl chloride, followed by cyclization with triethyl orthoformate and triethylamine. The resulting intermediate is then reacted with 4-chloro-1,2,3-triazole and sodium hydride to form this compound.

Scientific Research Applications

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at serotonin receptors, specifically the 5-HT1A receptor. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its potential use in the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9,13-14,21-23H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIKRAFHYWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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